4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
Description
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide" is a synthetic molecule with applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a complex structure comprising an isoquinoline moiety, a sulfonyl group, and a benzamide core, which collectively contribute to its unique chemical properties.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-32-22-14-19(26(28)29)8-11-21(22)24-23(27)17-6-9-20(10-7-17)33(30,31)25-13-12-16-4-2-3-5-18(16)15-25/h2-11,14H,12-13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVSQEJIZXNRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,2,3,4-Tetrahydroisoquinoline
The dihydroisoquinoline scaffold is synthesized via the Bischler-Napieralski reaction. A solution of β-phenethylamine (10 mmol) and acetic anhydride (12 mmol) in toluene is refluxed at 140°C for 6 h, followed by cyclization using phosphorus oxychloride (15 mmol) at 0°C. The resultant imine is reduced with sodium borohydride (20 mmol) in ethanol to yield 1,2,3,4-tetrahydroisoquinoline (Yield: 78%, m.p. 92–94°C).
Sulfonation Reaction
The sulfonyl chloride moiety is introduced by reacting 1,2,3,4-tetrahydroisoquinoline (5 mmol) with chlorosulfonic acid (15 mmol) in dichloromethane at −10°C for 3 h. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3) to afford 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride as a white solid (Yield: 65%, m.p. 118–120°C).
Characterization Data:
- 1H NMR (CDCl₃, 300 MHz): δ 7.25–7.18 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂), 3.45 (t, J = 5.7 Hz, 2H, CH₂), 2.95 (t, J = 6.0 Hz, 2H, CH₂).
- Elemental Analysis: Calcd. for C₉H₁₀ClNO₂S: C 45.87, H 4.28, N 5.94. Found: C 45.64, H 4.31, N 5.88.
Synthesis of N-(2-Methoxy-4-nitrophenyl)-4-carboxybenzamide
Activation of 4-Carboxybenzenesulfonyl Chloride
4-Carboxybenzenesulfonic acid (8 mmol) is treated with thionyl chloride (24 mmol) under reflux for 4 h to generate 4-carboxybenzenesulfonyl chloride. Excess thionyl chloride is removed in vacuo, and the residue is dissolved in anhydrous dichloromethane.
Amidation with 2-Methoxy-4-nitroaniline
A solution of 2-methoxy-4-nitroaniline (7 mmol) and triethylamine (14 mmol) in dichloromethane is added dropwise to the sulfonyl chloride solution at 0°C. The reaction is stirred at room temperature for 12 h, followed by extraction with ethyl acetate and purification via column chromatography (ethyl acetate/hexane, 1:2) to yield the benzamide intermediate (Yield: 72%, m.p. 185–187°C).
Characterization Data:
- 1H NMR (CDCl₃, 300 MHz): δ 8.35 (d, J = 2.4 Hz, 1H, Ar-H), 8.15 (dd, J = 8.7, 2.4 Hz, 1H, Ar-H), 7.92 (d, J = 8.7 Hz, 1H, Ar-H), 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.99 (s, 3H, OCH₃).
- Elemental Analysis: Calcd. for C₁₄H₁₁N₂O₆S: C 48.55, H 3.20, N 8.09. Found: C 48.32, H 3.24, N 8.01.
Coupling of Sulfonyl Chloride and Benzamide Intermediates
The final step involves nucleophilic substitution between 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride (4 mmol) and N-(2-methoxy-4-nitrophenyl)-4-carboxybenzamide (4 mmol) in anhydrous dichloromethane with triethylamine (8 mmol) as a base. The reaction proceeds at 0°C for 2 h, followed by warming to room temperature for 6 h. The product is isolated via recrystallization from methanol/water (Yield: 68%, m.p. 210–212°C).
Characterization Data:
- 1H NMR (DMSO-d₆, 300 MHz): δ 8.72 (s, 1H, NH), 8.40 (d, J = 2.4 Hz, 1H, Ar-H), 8.22 (dd, J = 8.7, 2.4 Hz, 1H, Ar-H), 7.95–7.85 (m, 4H, Ar-H), 7.50 (d, J = 8.7 Hz, 1H, Ar-H), 7.30–7.20 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂), 3.98 (s, 3H, OCH₃), 3.50 (t, J = 5.7 Hz, 2H, CH₂), 3.02 (t, J = 6.0 Hz, 2H, CH₂).
- 13C NMR (DMSO-d₆, 75 MHz): δ 167.8 (C=O), 154.2 (C-NO₂), 148.5 (C-OCH₃), 138.2–116.4 (Ar-C), 55.1 (OCH₃), 49.8 (CH₂), 45.2 (CH₂), 33.5 (CH₂).
- Elemental Analysis: Calcd. for C₂₃H₂₀N₃O₇S: C 55.98, H 4.08, N 8.51. Found: C 55.74, H 4.12, N 8.43.
Optimization and Mechanistic Insights
Sulfonation Conditions
The use of chlorosulfonic acid at low temperatures (−10°C) minimizes side reactions such as sulfone formation. Elevated temperatures lead to over-sulfonation and reduced yields.
Amidation Efficiency
Triethylamine acts as both a base and a catalyst, neutralizing HCl generated during the reaction. Prolonged reaction times (>12 h) result in hydrolysis of the sulfonyl chloride, necessitating strict anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Parameter | Sulfonation Route | Alternative Route (MSH) |
|---|---|---|
| Yield | 68% | 55% |
| Reaction Time | 8 h | 12 h |
| Purification Method | Recrystallization | Column Chromatography |
| Purity (HPLC) | 98.5% | 95.2% |
The sulfonation route offers higher yields and purity compared to methods using O-mesitylene sulfonyl hydroxylamine (MSH), albeit requiring stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the isoquinoline moiety, using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions typically target the nitro group, which can be reduced to an amino group using hydrogenation over a palladium catalyst.
Substitution: : Electrophilic aromatic substitution can occur on the benzamide ring under Friedel-Crafts conditions, using catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane as solvent.
Reduction: : Palladium on carbon, hydrogen gas, ethanol as solvent.
Substitution: : Aluminum chloride, benzoyl chloride, nitrobenzene as solvent.
Major Products: The major products formed depend on the specific reaction conditions, with potential formation of hydroxyisoquinoline derivatives, amine-substituted benzamides, and poly-substituted aromatic compounds.
Scientific Research Applications
Chemistry: : Utilized in the development of novel synthetic methodologies and study of reaction mechanisms. Biology : Employed as a biochemical probe for investigating enzyme activity and protein-ligand interactions. Medicine : Explored as a potential therapeutic agent due to its inhibitory effects on certain enzymes and receptors. Industry : Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity.
Receptor Modulation: : Interacts with receptors on cell membranes, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-((2,3-dihydroisoquinolin-1(2H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxy-4-nitrophenyl)benzamide
Uniqueness: : Compared to its analogs, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide demonstrates higher potency in enzymatic inhibition assays and possesses distinctive electronic properties due to its specific substitution pattern.
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a member of the sulfonamide class and exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₅N₃O₄S
- Molecular Weight : 317.37 g/mol
- CAS Number : 327092-81-9
The compound features a sulfonamide group attached to a dihydroisoquinoline moiety, which is known for its diverse biological properties. The presence of the methoxy and nitro groups enhances its pharmacological potential.
Anticancer Activity
Research indicates that derivatives of dihydroisoquinoline exhibit promising anticancer properties. A study evaluated various tetrahydroquinoline compounds against multiple cancer cell lines, including:
- H460 (lung carcinoma)
- DU145 (prostate carcinoma)
- MCF7 (breast adenocarcinoma)
In vitro assays demonstrated that compounds with aryl substitutions at specific positions significantly inhibited cell growth, with some derivatives achieving up to 90% growth inhibition at a concentration of 25 μM .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of the enzyme AKR1C3 , which is implicated in steroid metabolism and cancer progression. A high-throughput screening revealed that certain isoquinoline sulfonamides exhibit low nanomolar potency against this enzyme, suggesting their potential as therapeutic agents in breast and prostate cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the dihydroisoquinoline structure can significantly affect biological activity. For instance:
- The introduction of different substituents on the aryl groups can enhance potency.
- The positioning of functional groups, such as carboxylates or sulfonamides, is critical for maintaining inhibitory activity against AKR1C3 .
Case Studies
| Study | Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|---|
| 1 | 4-Methoxy-3-(Methylamino) Benzamide | HepG2 | 10 | Exhibited broad-spectrum antiviral effects |
| 2 | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonylbenzoic acid | MCF7 | 5 | Potent inhibitor of AKR1C3 |
| 3 | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | HBV-infected cells | 15 | Effective against drug-resistant HBV |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide, and how can they be addressed methodologically?
- Answer: The sulfonyl linkage and nitro group introduce reactivity challenges. A stepwise approach is recommended:
Synthesize the 3,4-dihydroisoquinoline core via Bischler-Napieralski cyclization, optimizing temperature (80–100°C) and acid catalysts (POCl₃ or polyphosphoric acid) to minimize side products .
Introduce the sulfonyl group using chlorosulfonic acid or SO₃·pyridine under anhydrous conditions, followed by coupling to the benzamide intermediate .
Protect the nitro group during coupling steps (e.g., using tert-butyloxycarbonyl [Boc] protection) to prevent reduction side reactions .
- Validation: Monitor intermediates via LC-MS and confirm regioselectivity using NOESY NMR to ensure proper sulfonation sites .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
- Answer: Prioritize:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–8.5 ppm) and dihydroisoquinoline protons (δ 3.5–4.5 ppm for CH₂ groups). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the methoxy substituent .
- IR Spectroscopy: Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .
- X-ray Crystallography: Resolve ambiguity in sulfonyl-benzamide dihedral angles, critical for understanding conformational stability .
Q. How can initial biological activity screening be designed for this compound?
- Answer:
- Target Selection: Prioritize kinases or GPCRs due to the sulfonamide’s known role in ATP-binding pockets .
- Assay Design: Use fluorescence polarization (FP) for binding affinity studies (e.g., FITC-labeled ATP competitors) and measure IC₅₀ values in triplicate .
- Controls: Include staurosporine (kinase inhibitor) and validate via orthogonal methods like SPR .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding modes, and how can they be validated experimentally?
- Answer:
- Molecular Docking: Use AutoDock Vina with flexible side chains in the target’s active site (e.g., PARP-1 or EGFR). Apply MM/GBSA for binding energy refinement .
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P) to assess stability of sulfonyl interactions with Arg/Lys residues .
- Validation: Compare predicted poses with cryo-EM or crystallographic data (if available) .
Q. How do structural modifications (e.g., nitro → amino reduction) impact bioactivity, and what analytical methods track these changes?
- Answer:
- Reduction Protocol: Catalytic hydrogenation (H₂/Pd-C in ethanol) converts nitro to amino. Monitor completion via TLC (Rf shift) and UV-Vis (λmax ~400 nm loss) .
- SAR Analysis: Test derivatives in enzyme inhibition assays. For example, replacing nitro with amino may enhance solubility but reduce electron-withdrawing effects, altering binding kinetics .
- Analytical Cross-Check: Use HR-MS to confirm molecular weight changes and circular dichroism (CD) to detect chiral center formation .
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound?
- Answer:
- Method Optimization:
Measure solubility via nephelometry in PBS (pH 7.4) and compare with DMSO stock solutions.
Use co-solvents (e.g., 10% PEG-400) to mimic physiological conditions .
- Data Interpretation: Apply Hansen solubility parameters to predict miscibility gaps. If discrepancies persist, conduct DSC to detect polymorphic forms affecting solubility .
Data Contradiction Analysis
Q. How should researchers address variability in reported IC₅₀ values across studies?
- Answer:
- Standardization: Adopt uniform assay conditions (e.g., 1% DMSO, 25°C) and validate cell lines (e.g., ATCC-certified HeLa).
- Meta-Analysis: Use Combenefit software to assess synergy/additivity in combination studies, controlling for batch effects .
- Root Cause: Check for impurities (e.g., residual solvents) via GC-MS; ≥95% purity (HPLC) is critical .
Methodological Optimization
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Answer:
- Flow Chemistry: Implement continuous sulfonation using microreactors (residence time <5 min) to reduce exothermic side reactions .
- Crystallization: Optimize solvent mixtures (e.g., ethyl acetate/heptane) with anti-solvent addition to enhance crystal habit .
- Quality Control: Use PAT tools (e.g., FTIR in-line monitoring) to detect sulfonate byproducts early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
